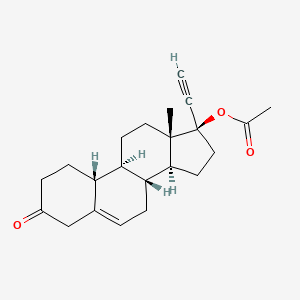

Delta-5(6)-Norethindrone Acetate

Vue d'ensemble

Description

Delta-5(6)-Norethindrone Acetate, also known as 19-nor-5-androstenedione or 5-ene-3β-acetoxy-19-nor-δ4, is a synthetic steroid hormone that is commonly used in scientific research. It is a derivative of norethindrone, which is a progestin hormone that is used in hormonal contraceptives. This compound has a similar structure to norethindrone, but with a modified carbon ring system. This modification gives it unique properties that make it useful in a variety of research applications.

Applications De Recherche Scientifique

Chemical Synthesis and Pharmaceutical Analysis

- Delta-5(6)-Norethindrone Acetate (NA) and its oxidative transformation products are crucial in pharmaceutical analysis. The synthesis of these products enables their use as reference materials and standards, significantly enhancing the analysis of NA in bulk chemical or formulated products (Ekhato et al., 2002).

Analytical Method Development

- A novel RP-HPLC-DAD method has been developed and validated for determining degradation products and impurities of NA in tablet form. This method emphasizes specificity, accuracy, and cost-effectiveness, proving essential for stability, in-process, and quality control analyses (Islam et al., 2017).

Nanoparticle-based Drug Delivery

- Research has focused on using NA in nanoparticle liquid medicated formulations for controlled drug release. The RP-HPLC method has been effectively employed to assess NA in dissolution media, offering a precise, simple, and specific technique for examining NA release from these innovative drug delivery systems (Aster et al., 2022).

Therapeutic Applications

- NA has been instrumental in the medical management of conditions like adenomyosis and endometriosis. Studies have shown its effectiveness in reducing symptoms, providing a non-surgical alternative for symptom management (Muneyyirci-Delale et al., 2012).

Mécanisme D'action

Target of Action

Delta-5(6)-Norethindrone Acetate primarily targets the Delta-5 and Delta-6 desaturases . These enzymes, encoded respectively by FADS1 and FADS2 genes, are the rate-limiting enzymes for polyunsaturated fatty acid (PUFA) conversion and are recognized as main determinants of PUFA levels .

Mode of Action

The compound interacts with its targets, the Delta-5 and Delta-6 desaturases, influencing their activity . The D6D-mediated conversion of either alpha-linolenic acid (ALA) to stearidonic acid (SA, 18:4 ω-3) or linoleic acid (LA) to gamma-linolenic acid (GLA, 18:3 ω-6) is the rate-limiting step of both ω-3 and ω-6 PUFA metabolic pathways .

Biochemical Pathways

The affected pathways involve the conversion of PUFAs. Alterations of D5D/D6D activity have been associated with several diseases, from metabolic derangements to neuropsychiatric illnesses, from type 2 diabetes to cardiovascular disease, from inflammation to tumorigenesis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the alteration of PUFA levels. This can have pleiotropic influences in health and disease, affecting various physiological and pathological processes related to lipids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors, particularly the dietary intake of PUFAs . The relative prevalence of ω-3 and ω-6 PUFAs in the diet can influence the associations between FADS1/FADS2 gene variants and D5D/D6D activities .

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,17-20H,6-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYGOTULHKNOFI-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858214 | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1175129-26-6 | |

| Record name | 19-Norpregn-5-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175129266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORPREGN-5-EN-20-YN-3-ONE, 17-(ACETYLOXY)-, (17.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMG2T3UXE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)